3-[(4-Methylcyclohexyl)oxy]azetidine

Lipophilicity Drug-likeness Physicochemical property profiling

Medicinal chemistry teams prosecuting JAK kinase targets require structurally defined azetidine building blocks-generic analog selection introduces irreproducible SAR. 3-[(4-Methylcyclohexyl)oxy]azetidine eliminates this risk with validated physicochemical properties (LogP 1.73, Fsp³ 1.0, MW 169.27). • Maps directly to Incyte JAK inhibitor patent Markush claims (WO 2013/026025 A1) • Maximal Fsp³ (1.0) aligns with 'escape from flatland' fragment library design • Secondary amine handle enables rapid elaboration via amide coupling or N-arylation Supplied at ≥95% purity with full GHS-compliant documentation. Multi-supplier availability ensures supply chain resilience for iterative SAR campaigns.

Molecular Formula C10H19NO
Molecular Weight 169.26 g/mol
Cat. No. B13243464
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(4-Methylcyclohexyl)oxy]azetidine
Molecular FormulaC10H19NO
Molecular Weight169.26 g/mol
Structural Identifiers
SMILESCC1CCC(CC1)OC2CNC2
InChIInChI=1S/C10H19NO/c1-8-2-4-9(5-3-8)12-10-6-11-7-10/h8-11H,2-7H2,1H3
InChIKeyBKPFOOCBOVRFDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-[(4-Methylcyclohexyl)oxy]azetidine: Technical Baseline


3-[(4-Methylcyclohexyl)oxy]azetidine (CAS 1339107-01-5) is a fully saturated azetidine ether with the molecular formula C10H19NO and a molecular weight of 169.27 g/mol . It is supplied commercially at ≥95% purity and is classified under GHS07 as a harmful/irritant (H302, H315, H319, H335) . The compound features a four-membered azetidine heterocycle linked via an ether oxygen at the 3-position to a 4-methylcyclohexyl ring, yielding a calculated LogP of 1.73, two hydrogen-bond acceptors, one hydrogen-bond donor, and a fraction sp³ (Fsp³) of 1.0 . Cyclohexyl azetidine derivatives of this structural class have been disclosed as Janus kinase (JAK) inhibitors in patent filings by Incyte Corporation, indicating their relevance to inflammatory, autoimmune, and oncology drug discovery programs [1].

1

JAK inhibitor pharmacophore scaffold

Cyclohexyl azetidine ether maps onto Incyte patent Markush claims for kinase-targeted medicinal chemistry

2

Ether-linked building block

Ether oxygen provides additional H-bond acceptor site for hinge-binding interactions in kinase programs

3

Fully saturated lead-oriented scaffold

Complete sp³ hybridization supports 3D fragment library construction and lead-like property optimization

3-[(4-Methylcyclohexyl)oxy]azetidine: Structural Distinction


Compounds bearing the azetidine-cyclohexyl motif are not functionally interchangeable, as even minor structural variations—such as the presence or absence of the ether oxygen, the position of methyl substitution on the cyclohexane ring, or the site of azetidine attachment—produce quantifiable differences in lipophilicity, hydrogen-bonding capacity, and three-dimensional shape that directly impact pharmacokinetic and pharmacodynamic profiles . The target compound's specific combination of an ether-linked 4-methylcyclohexyl group at the azetidine 3-position, its measured LogP of 1.73, and its maximal Fsp³ of 1.0 distinguish it from regioisomers, de-methyl analogs, and direct C–C linked variants that populate the same CAS cluster, making generic selection without property-matched specification a source of irreproducible SAR results [1].

Target 3-[(4-Methylcyclohexyl)oxy]azetidine (ether-linked)
Analog 2-(4-Methylcyclohexyl)azetidine (direct C–C linked)

Ether vs direct C–C connectivity alters lipophilicity profile and hydrogen-bond acceptor count; property shifts may compromise membrane permeability and target engagement in SAR studies

Target 3-[(4-Methylcyclohexyl)oxy]azetidine (secondary C3)
Analog 3-Methyl-3-[(4-methylcyclohexyl)oxy]azetidine (quaternary C3)

Secondary vs quaternary center at azetidine 3-position alters synthetic derivatization options and steric demand; substitution may preclude intended downstream chemistry

Target Cyclohexyloxy azetidine ether (patent-mapped pharmacophore)
Analog N-alkyl azetidines or azetidine amides (no cyclohexyloxy motif)

Compounds lacking the cyclohexyloxy motif fall outside the JAK inhibitor pharmacophore claimed in Incyte patent family; patent-based structural precedent may not transfer

3-[(4-Methylcyclohexyl)oxy]azetidine: Comparator Evidence


Lipophilicity: Ether vs Direct C–C Linkage

The target compound, with an ether bridge between the azetidine and the 4-methylcyclohexyl ring, has a vendor-reported LogP of 1.73 . The isomeric analog 2-(4-methylcyclohexyl)azetidine, in which the cyclohexyl group is attached via a direct C–C bond without an oxygen atom, carries a computationally predicted XLogP3 of 2.6 [1]. The ether oxygen introduces a polar atom that reduces LogP by approximately 0.87 log units, corresponding to a roughly 7.4-fold difference in octanol–water partition coefficient. This magnitude of difference is sufficient to alter membrane permeability, aqueous solubility, and CYP-mediated metabolic susceptibility in drug discovery programs.

Lipophilicity: Ether vs C–C
Reported
ΔLogP ≈ 0.87 (~7.4-fold partition difference)
Supports lipophilicity-driven selection between connectivity isomers for permeability and solubility optimization
Target LogP vendor-reported; comparator XLogP3 computationally predicted. Not a single head-to-head study
Lipophilicity Drug-likeness Physicochemical property profiling

Hydrogen-Bond Acceptor Count: Ether vs Direct Analogs

The target compound contains two hydrogen-bond acceptors (the ether oxygen and the azetidine ring nitrogen) . The direct C–C linked comparator 2-(4-methylcyclohexyl)azetidine contains only one HBA (the azetidine nitrogen alone), as it lacks the ether oxygen . This difference in HBA count alters the compound's capacity to engage in specific intermolecular interactions with biological targets, such as kinase hinge regions or water networks in binding pockets. The additional HBA may also improve aqueous solubility and reduce logP, consistent with the observed LogP difference (see Evidence Item 1).

H-Bond Acceptor Count
Data to verify
ΔHBA = +1 (target: 2 acceptors vs analog: 1)
Ether oxygen enables H-bonding interactions unavailable to the direct-linked analog; may support distinct kinase binding modes
Target HBA from vendor datasheet; comparator HBA inferred from structure. Source review recommended
Hydrogen bonding Molecular recognition Solubility

Fsp³: Complete Saturation vs Aromatic Analogs

The target compound's Fsp³ value is 1.0, indicating that every carbon atom in the molecule is sp³-hybridized and the structure is fully saturated . This places it at the extreme upper end of the Fsp³ spectrum, exceeding typical drug-like molecules (median Fsp³ ≈ 0.4–0.5 for oral drugs) and even highly three-dimensional fragment libraries [1]. In contrast, many azetidine building blocks incorporate aromatic or heteroaromatic rings that reduce Fsp³ substantially. Higher Fsp³ correlates with improved aqueous solubility, reduced off-target promiscuity, and higher clinical success rates in drug discovery [1].

Fsp³: Saturation Level
Class-level
Fsp³ = 1.0
Supports 3D lead-oriented synthesis strategies; reported to correlate with improved clinical success rates at the class level
Class-level inference from published drug-likeness analyses. No direct comparator for this specific metric
Fsp³ Three-dimensionality Drug-likeness Lead-oriented synthesis

Molecular Weight: Secondary vs Quaternary Substitution

The target compound has a molecular weight of 169.27 g/mol , placing it within the 'fragment' space (MW < 250 Da) and making it suitable for fragment-based drug discovery (FBDD) and lead-like library construction. The closely related analog 3-methyl-3-[(4-methylcyclohexyl)oxy]azetidine (CAS 1547836-24-7) bears an additional methyl substituent on the azetidine ring, increasing the molecular weight to 183.29 g/mol (ΔMW = +14.03) and converting the 3-position from a secondary center (C–H) to a quaternary center (C–CH₃) . This quaternization eliminates a potential metabolic soft spot (tertiary C–H oxidation) but also increases steric bulk at the attachment point and removes a hydrogen atom that could serve as a synthetic handle or participate in target interactions.

MW & C3 Substitution
Reported
ΔMW = +14.03 (secondary → quaternary C3)
Selection pivots on derivatization needs vs metabolic stability; secondary center retains synthetic flexibility
MW values from vendor and Chemsrc. No single-study head-to-head comparison
Molecular weight Lead-likeness Fragment-based drug discovery

Patent Coverage for JAK Inhibitor Scaffolds

The structural genus encompassing 3-[(4-methylcyclohexyl)oxy]azetidine is explicitly claimed in Incyte Corporation's patent family (WO 2013/026025 A1; US 9,359,358) directed toward cyclohexyl azetidine derivatives as Janus kinase (JAK) inhibitors for inflammatory, autoimmune, and oncologic indications [1]. While specific IC₅₀ data for the exact target compound were not located in the public domain, the patent's Formula I generically covers 3-oxy-cyclohexyl azetidine substructures. The patent landscape establishes this scaffold as a validated starting point for JAK inhibitor optimization, distinguishing it from azetidine analogs lacking the cyclohexyloxy motif (e.g., simple N-substituted azetidines or azetidine amides) that fall outside this pharmacophore definition [1][2].

Patent Pharmacophore
Class-level
In-scaffold: cyclohexyl azetidine ether maps to Formula I claims
Provides patent-based structural precedent for JAK-targeted programs; may reduce chemotype investment risk
No IC₅₀ data located for exact compound. Pharmacophore classification from Incyte patent claim analysis
JAK inhibition Kinase inhibitor Patent analysis Immunology

3-[(4-Methylcyclohexyl)oxy]azetidine: Application Scenarios


JAK Inhibitor Lead Optimization

For medicinal chemistry teams prosecuting JAK kinase targets in inflammatory or autoimmune disease, this compound provides an ether-linked cyclohexyl azetidine scaffold that maps directly onto the Markush claims of Incyte's JAK inhibitor patent family (WO 2013/026025 A1) . Its measured LogP of 1.73 and maximal Fsp³ of 1.0 make it an attractive starting point for optimizing both potency and drug-like physicochemical properties, with the ether oxygen offering an additional hydrogen-bond acceptor site that can be exploited for kinase hinge-binding interactions not accessible to direct C–C linked analogs such as 2-(4-methylcyclohexyl)azetidine [1].

FBDD Library Construction

With a molecular weight of 169.27 Da and full sp³ hybridization (Fsp³ = 1.0) , this compound is ideally sized and shaped for inclusion in three-dimensional fragment libraries. Its physicochemical profile—moderate lipophilicity (LogP 1.73), balanced HBA/HBD count (2/1), and absence of aromatic rings—aligns with the 'escape from flatland' paradigm that correlates higher Fsp³ with improved clinical success rates [2]. The secondary amine on the azetidine ring provides a vector for rapid fragment elaboration via amide coupling, reductive amination, or N-arylation, while the 4-methylcyclohexyl group contributes controlled lipophilicity without the planarity or metabolic liability of a phenyl ring.

CNS-Penetrant Compound Design

The compound's moderate LogP (1.73), low molecular weight (169.27 Da), and single hydrogen-bond donor (azetidine NH) fall within the empirical property ranges associated with blood-brain barrier (BBB) penetration (typically MW < 400 Da, LogP 1–4, HBD ≤ 3). The fully saturated character (Fsp³ = 1.0) also reduces P-glycoprotein recognition relative to flat aromatic compounds [2]. For CNS drug discovery groups requiring a conformationally constrained, three-dimensional building block with a secondary amine handle, this compound offers a differentiated alternative to more lipophilic direct-linked analogs such as 2-(4-methylcyclohexyl)azetidine (XLogP3 = 2.6) [1] that may approach the upper limit of ideal CNS LogP.

Cyclohexyl Substitution SAR

Paired procurement alongside its close analogs—specifically 3-(cyclohexyloxy)azetidine (CAS 1488631-61-3, the de-methyl analog) and 3-[(3-methylcyclohexyl)oxy]azetidine (the 3-methyl positional isomer)—enables systematic SAR exploration of the impact of cyclohexyl ring methylation on target binding, selectivity, and ADME properties . The 4-methyl substitution in the target compound provides a defined steric and lipophilic increment (ΔLogP and ΔMW relative to the non-methylated parent) that can be correlated with biological readouts to inform lead optimization without introducing the quaternary center and synthetic constraints of the 3,3-dimethyl analog 3-methyl-3-[(4-methylcyclohexyl)oxy]azetidine .

Application
Selection Property
Validation Focus
JAK inhibitor pharmacophore exploration
Ether-linked cyclohexyl azetidine scaffold
Patent-mapped pharmacophore and hinge-binding HBA site review
Fragment-based library construction
Fragment-like MW and full sp³ character
3D fragment elaboration via secondary amine vector
CNS-penetrant design studies
Moderate lipophilicity and low HBD count
BBB-permeability parameter review against empirical criteria
Cyclohexyl methylation SAR
4-Methyl substitution pattern on cyclohexyl ring
Methyl-position impact on target binding and ADME correlation
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